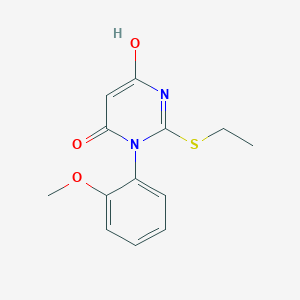![molecular formula C25H34N2O4 B5978657 N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B5978657.png)
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPP-4 inhibitor and is widely used in the treatment of type 2 diabetes.
科学研究应用
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide has several scientific research applications. It is primarily used as a DPP-4 inhibitor in the treatment of type 2 diabetes. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and reduce glucagon secretion, leading to a decrease in blood glucose levels.
作用机制
The mechanism of action of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the breakdown of incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, the levels of these hormones increase, leading to an increase in insulin secretion and a decrease in glucagon secretion. This results in a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide are primarily related to its role as a DPP-4 inhibitor. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in a decrease in blood glucose levels and an improvement in glycemic control.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide in lab experiments is its specificity for DPP-4 inhibition. This compound has been extensively studied and has been shown to be a highly effective DPP-4 inhibitor. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage.
未来方向
There are several future directions for the research of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide. One potential area of research is the development of new DPP-4 inhibitors that are more effective and have fewer side effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, studies can be conducted to investigate the potential use of this compound as a tool for studying the role of DPP-4 in various physiological processes.
合成方法
The synthesis of N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with piperidine in the presence of acetic anhydride to form 2,4-dimethoxybenzylpiperidine. The second step involves the reaction of 3-methoxybenzyl chloride with 2,4-dimethoxybenzylpiperidine in the presence of sodium hydride to form N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide.
属性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-29-22-8-4-6-20(14-22)18-27-13-5-7-19(17-27)9-12-25(28)26-16-21-10-11-23(30-2)15-24(21)31-3/h4,6,8,10-11,14-15,19H,5,7,9,12-13,16-18H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGCQNMMVPAGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)CC3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-3-[1-(3-methoxybenzyl)-3-piperidinyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-oxidoisonicotinoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5978574.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]methanol](/img/structure/B5978578.png)
![1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B5978581.png)
![5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5978587.png)
![4-benzyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B5978596.png)
![3-{3-[3-(2-naphthoyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5978601.png)
![5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
![N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)

![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5978634.png)
![3-{1-[(5-chloro-2-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5978654.png)
![5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5978664.png)
![4-[(1H-indol-3-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5978672.png)